molecular formula C14H19N3O3S B5662968 3,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}butanamide

3,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}butanamide

Cat. No. B5662968
M. Wt: 309.39 g/mol
InChI Key: JNZPJZAPPJGBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Chemical synthesis often involves complex reactions such as palladium-catalyzed aminocarbonylations, which can be used to introduce carbonyl groups into aromatic compounds. For example, dimethylformamide acts as a carbon monoxide source in fast palladium-catalyzed aminocarbonylations of aryl bromides, showcasing a method that could be relevant for synthesizing complex amides (Wan et al., 2002).

Molecular Structure Analysis

The crystal structure of related molecules often reveals intricate details such as bond angles, distances, and overall molecular conformation. For instance, the synthesis and crystal structure of a compound with a tetrazole group determined by X-ray crystallography can shed light on the molecular geometry and intermolecular interactions, which are critical for understanding the molecular structure of complex organic compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, like the substitution reactions of α-alkyl nitro derivatives, provide insights into the reactivity and potential chemical transformations of the compound. These studies can reveal how functional groups influence reactivity and stability (Harsanyi & Norris, 1987).

Physical Properties Analysis

The physical properties of related compounds, including melting points, solubility, and crystalline structure, can offer valuable information for understanding the behavior of "3,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}butanamide." These properties are fundamental for the application and handling of the compound.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and compatibility with different solvents, are crucial for practical applications. Studies on related compounds, like the methylation reactions using dimethyl sulphoxide, provide insights into how the compound might react under similar conditions (Xie et al., 2017).

properties

IUPAC Name

3,3-dimethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-9-5-6-10(17(19)20)7-11(9)15-13(21)16-12(18)8-14(2,3)4/h5-7H,8H2,1-4H3,(H2,15,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZPJZAPPJGBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.